

Technical Guide: 6-Bromo-N-methyl-2-naphthalenecarboxamide (CAS 426219-35-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-bromo-N-methyl-2-naphthamide*

Cat. No.: B1291326

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound 6-Bromo-N-methyl-2-naphthalenecarboxamide, identified by the CAS number 426219-35-4. This molecule is a key intermediate in the synthesis of Orteronel (TAK-700), a non-steroidal androgen biosynthesis inhibitor that has been investigated for the treatment of prostate cancer. Orteronel selectively inhibits the 17,20-lyase activity of the enzyme CYP17A1, which is crucial for the production of androgens in testicular, adrenal, and prostatic tumor tissues.^[1] Understanding the properties and synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is therefore critical for researchers involved in the development of related oncological therapeutics.

Chemical Structure and Properties

The structural and physicochemical properties of 6-Bromo-N-methyl-2-naphthalenecarboxamide are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	426219-35-4
IUPAC Name	6-bromo-N-methylnaphthalene-2-carboxamide
Molecular Formula	C ₁₂ H ₁₀ BrNO
Canonical SMILES	CNC(=O)C1=CC=C2C=C(Br)C=CC2=C1
InChI Key	HPUCFMPPIKISIIIO-UHFFFAOYSA-N

Table 2: Physicochemical Properties

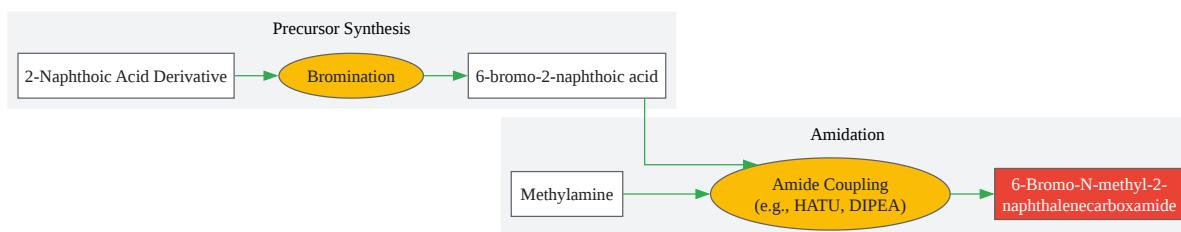
Property	Value
Molecular Weight	264.12 g/mol
Appearance	White to off-white solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in organic solvents such as DMSO and DMF
LogP (Predicted)	3.5

Synthesis

The synthesis of 6-Bromo-N-methyl-2-naphthalenecarboxamide is a multi-step process that begins with the bromination of a suitable naphthalene precursor to form 6-bromo-2-naphthoic acid. This carboxylic acid is then activated and coupled with methylamine to yield the final amide product.

Synthesis of 6-bromo-2-naphthoic acid

Several patented methods describe the synthesis of the key precursor, 6-bromo-2-naphthoic acid. One common approach involves the bromination of 2-naphthoic acid or a derivative thereof.


Amidation of 6-bromo-2-naphthoic acid

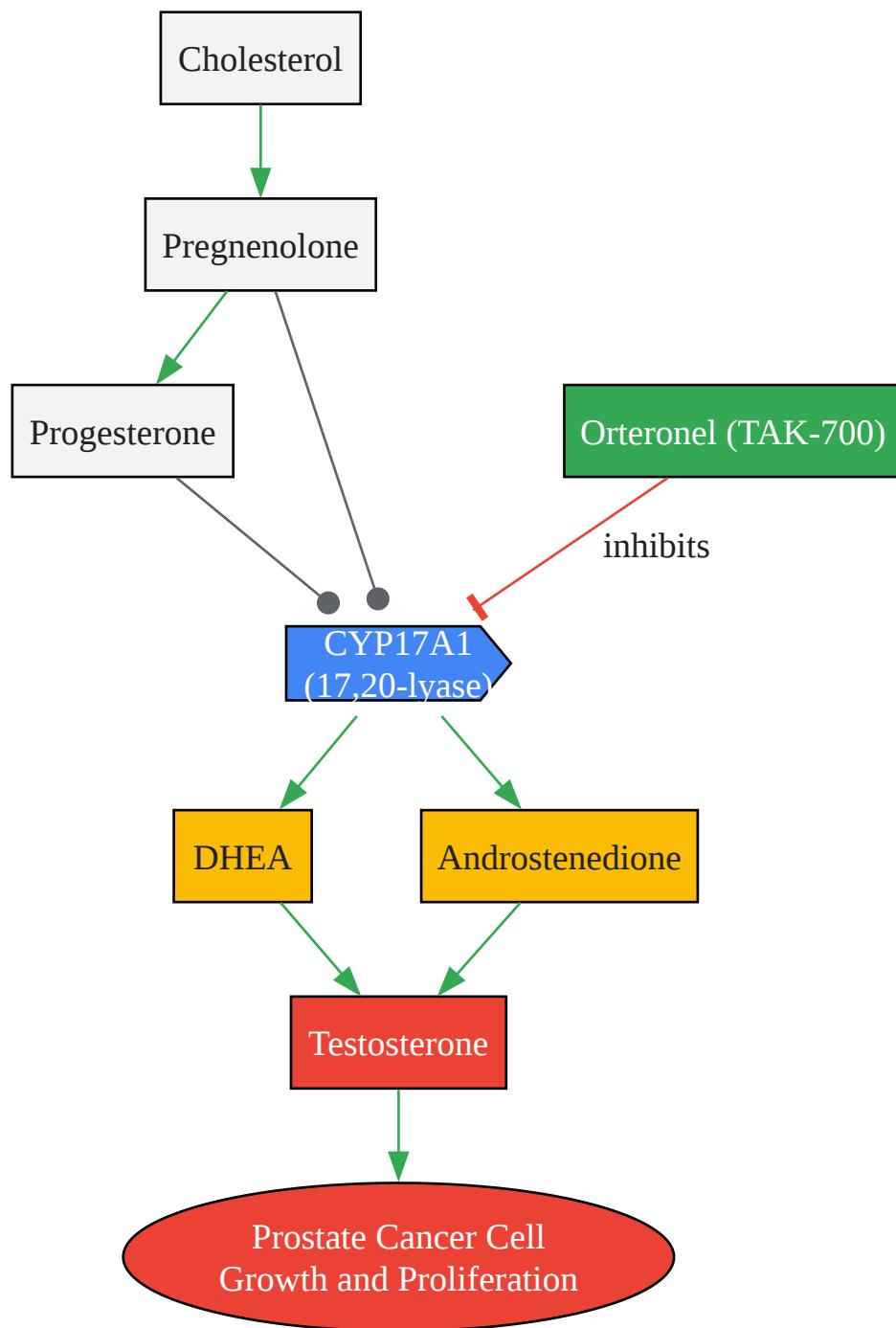
The final step in the synthesis is the formation of the amide bond between 6-bromo-2-naphthoic acid and methylamine. This is a standard peptide coupling reaction and can be achieved using various coupling agents.

Experimental Protocol: Representative Amide Coupling

- Materials:
 - 6-bromo-2-naphthoic acid (1.0 eq)
 - Methylamine (as a solution in THF or as a hydrochloride salt) (1.2 eq)
 - A peptide coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq)
 - A non-nucleophilic base (e.g., DIPEA or NMM) (3.0 eq)
 - Anhydrous polar aprotic solvent (e.g., DMF or DCM)
- Procedure:
 - Dissolve 6-bromo-2-naphthoic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
 - Add the coupling agent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
 - Cool the reaction mixture to 0°C in an ice bath.
 - Slowly add the methylamine solution or the methylamine hydrochloride salt to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-24 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-N-methyl-2-naphthalenecarboxamide.

[Click to download full resolution via product page](#)


Caption: Synthetic workflow for 6-Bromo-N-methyl-2-naphthalenecarboxamide.

Role in the Synthesis of Orteronel (TAK-700)

6-Bromo-N-methyl-2-naphthalenecarboxamide serves as a crucial building block in the multi-step synthesis of Orteronel. The bromo-substituted naphthalene core provides the necessary scaffold for the subsequent introduction of the imidazole-containing side chain, which is essential for the biological activity of Orteronel.

Mechanism of Action of Orteronel

Orteronel is a selective inhibitor of the 17,20-lyase activity of CYP17A1, an enzyme critical in the androgen biosynthesis pathway. By inhibiting this enzyme, Orteronel effectively blocks the production of androgens like testosterone, which are known to drive the growth of prostate cancer.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of Orteronel's mechanism of action.

Spectroscopic Data

While specific, experimentally obtained spectra for 6-Bromo-N-methyl-2-naphthalenecarboxamide are not readily available in the public domain, the following table

outlines the expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 3: Expected Spectroscopic Data

Technique	Expected Features
¹ H NMR	Aromatic protons (naphthalene ring): ~ δ 7.5-8.5 ppm (multiplets) N-methyl protons: ~ δ 2.9-3.1 ppm (singlet or doublet if coupled to NH) Amide proton (NH): ~ δ 8.0-9.0 ppm (broad singlet)
¹³ C NMR	Aromatic carbons: ~ δ 120-140 ppm Carbonyl carbon (C=O): ~ δ 165-170 ppm N-methyl carbon: ~ δ 26-28 ppm
IR (Infrared Spectroscopy)	N-H stretch (amide): ~ 3300 cm ⁻¹ (sharp) C=O stretch (amide): ~ 1640 cm ⁻¹ (strong) Aromatic C-H stretch: ~ 3050 cm ⁻¹ Aromatic C=C stretch: ~ 1600, 1500 cm ⁻¹
Mass Spectrometry (MS)	[M] ⁺ and [M+2] ⁺ isotopic pattern characteristic of a monobrominated compound in a ~1:1 ratio.

Safety and Handling

Detailed toxicological data for 6-Bromo-N-methyl-2-naphthalenecarboxamide is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromo-N-methyl-2-naphthalenecarboxamide is a valuable synthetic intermediate, primarily recognized for its role in the synthesis of the CYP17A1 inhibitor, Orteronel. This guide has provided an overview of its chemical properties, a plausible synthetic route, and its significance in the context of drug development. The provided data and protocols are intended to support researchers in their efforts to synthesize and utilize this and related compounds in the pursuit of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Orteronel - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: 6-Bromo-N-methyl-2-naphthalenecarboxamide (CAS 426219-35-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1291326#cas-426219-35-4-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com